2-[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile is a complex organic compound characterized by its unique structural features, which include a furan ring, a carbonitrile group, and a nitrophenyl moiety. This compound is classified under the category of organic nitrogen compounds and is notable for its potential biological activities.
The compound can be sourced from various chemical suppliers and is classified as an organic compound with the following identifiers:
The synthesis of 2-[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile typically involves a multi-step process that includes:
The molecular structure of 2-[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile can be represented as follows:
O=N/C1=C(C(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C#N
This structure reveals a conjugated system that may contribute to its reactivity and biological activity.
The compound can participate in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 2-[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile primarily revolves around its ability to interact with biological targets due to its electrophilic nature. The nitrophenyl group can participate in nucleophilic attacks by biological molecules, potentially leading to inhibition of specific enzymatic pathways or modulation of receptor activities.
The physical properties of 2-[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile include:
Chemical properties include:
2-[(E)-[(2-nitrophenyl)methylidene]amino]-4,5-diphenylfuran-3-carbonitrile has several applications in scientific research:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: